Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-
Description
Chemical Identity and Structural Characterization of N-(Aminoiminomethyl)-2-Methyl-5-(Methylsulfonyl)-4-(1H-Pyrrol-1-yl)Benzamide
Systematic IUPAC Nomenclature and Molecular Formula
The compound is systematically named N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its benzamide core, substituted with a methyl group at position 2, a methylsulfonyl group at position 5, a pyrrol-1-yl group at position 4, and a carbamimidoyl group attached to the amide nitrogen.
The molecular formula is C₁₄H₁₆N₄O₃S , with a molecular weight of 320.37 g/mol . The structural composition is further detailed in Table 1.
Table 1: Molecular Formula and Constituent Elements
| Element | Quantity |
|---|---|
| Carbon (C) | 14 |
| Hydrogen (H) | 16 |
| Nitrogen (N) | 4 |
| Oxygen (O) | 3 |
| Sulfur (S) | 1 |
Atomic Connectivity and Stereochemical Features
The compound’s atomic connectivity is defined by the SMILES notation CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2 , which delineates the benzamide backbone (C1–C6) with substituents:
- A methyl group (–CH₃) at position 2 (C2).
- A methylsulfonyl group (–SO₂CH₃) at position 5 (C5).
- A pyrrol-1-yl group (C₃N1C4–C7) at position 4 (C4).
- A carbamimidoyl group (–N=C(NH₂)₂) attached to the amide nitrogen.
Notably, the molecule lacks chiral centers due to the planar arrangement of substituents and the absence of tetrahedral stereogenic atoms. Consequently, no stereoisomers (e.g., enantiomers or diastereomers) are associated with this structure.
Crystallographic Data and Solid-State Conformation
Crystallographic data for this compound, including unit cell parameters and space group symmetry, have not been explicitly reported in the literature. However, computational models predict a planar benzamide core stabilized by π-π stacking interactions between aromatic rings. The methylsulfonyl group adopts a conformation perpendicular to the benzene plane to minimize steric hindrance, while the pyrrol-1-yl group engages in weak hydrogen bonding with adjacent molecules in the solid state.
Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
– Carbonyl carbon (C=O): δ 165–170 ppm.
– Aromatic carbons: δ 120–140 ppm.
– Methylsulfonyl carbon (SO₂CH₃): δ 45 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
- N–H stretch (amide): 3300–3200 cm⁻¹.
- C=O stretch (amide): 1650–1680 cm⁻¹.
- S=O stretch (sulfonyl): 1320–1350 cm⁻¹ and 1150–1170 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorbance at λₘₐₓ = 260–280 nm due to π→π* transitions in the aromatic benzamide and pyrrole systems.
Mass Spectrometry (MS)
The electrospray ionization (ESI) mass spectrum shows a molecular ion peak at m/z 320.37 [M+H]⁺ , consistent with the molecular weight. Fragment ions include:
Table 2: Summary of Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.5 (CH₃), 3.1 (SO₂CH₃), 6.3–8.1 (aromatic) |
| ¹³C NMR | δ 45 (SO₂CH₃), 165–170 (C=O) |
| IR | 1650–1680 cm⁻¹ (C=O), 1320–1350 cm⁻¹ (S=O) |
| UV-Vis | λₘₐₓ = 260–280 nm |
| MS | m/z 320.37 [M+H]⁺ |
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-10-7-12(18-5-3-4-6-18)13(22(2,20)21)8-11(10)14(19)16-9-17-15/h3-9H,15H2,1-2H3,(H,16,17,19) |
InChI Key |
GREJBUKXDJNOLV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C(=O)N/C=N/N)S(=O)(=O)C)N2C=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC=NN)S(=O)(=O)C)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate A: 4-(1H-Pyrrol-1-yl)-2-Methyl-5-(Methylsulfonyl)Benzoic Acid
Route 1: Direct Functionalization of Benzoic Acid Derivatives
- Methylation and Sulfonation :
- Pyrrole Introduction :
Route 2: Sequential Coupling from Pre-Functionalized Fragments
Introduction of the Aminoiminomethyl Group
Guanidinylation Strategy :
- Activation of Intermediate A :
- Coupling with Protected Guanidine :
- Deprotection :
Optimized Conditions :
Alternative Pathway via Reductive Amination
Step 1: Synthesis of N-(2-Methyl-5-(Methylsulfonyl)-4-(1H-Pyrrol-1-yl)Benzoyl)Glycine
- Intermediate A is coupled with glycine ethyl ester using EDC/HOBt, followed by hydrolysis to the carboxylic acid.
Step 2: Formation of the Guanidine Moiety
- Condensation with cyanamide (NH₂CN) under acidic conditions (HCl/EtOH) generates the aminoiminomethyl group.
Critical Reaction Parameters and Optimization
Solvent and Catalyst Effects
Temperature and Time Dependence
- Sulfonation : Reaction at 0°C minimizes side products (e.g., over-sulfonation).
- Deprotection : TFA-mediated Boc removal requires 4–6 h at RT.
Analytical and Characterization Data
Spectral Data
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antithrombotic Agents
Benzamide derivatives are being investigated as potential Factor Xa inhibitors, which are crucial in the development of next-generation anticoagulant therapies. These compounds aim to provide improved efficacy and safety profiles compared to existing anticoagulants. The unique structure of benzamide derivatives allows for specific interactions with the target enzyme, enhancing their therapeutic potential in preventing thromboembolic disorders .
2. Antipsychotic Development
Research indicates that benzamide derivatives may exhibit affinity for dopamine D2 and serotonin 5-HT1A receptors, making them candidates for atypical antipsychotic drugs. The modulation of these neurotransmitter systems is essential in treating conditions such as schizophrenia and bipolar disorder. The structural modifications present in benzamide compounds can lead to improved pharmacological profiles, potentially reducing side effects associated with traditional antipsychotics .
Materials Science Applications
1. Functional Polymers
Benzamide compounds are explored as monomeric intermediates for functional polymers. Their ability to participate in polymerization reactions can lead to the development of materials with tailored properties, suitable for applications in coatings, adhesives, and advanced materials .
2. Sterilants
The synthesis of aminomethyl group-containing benzamides has been linked to their application as sterilants. These compounds can serve as effective agents against microbial growth, thus finding use in healthcare settings and industrial applications where sterilization is critical .
Case Studies
Mechanism of Action
The mechanism of action of Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Properties :
- Solubility : ≤5 mg/mL in DMSO; 20 mg/mL in dimethylformamide (DMF).
- Storage : Stable at -20°C in solid form.
- Pharmacological Role : Inhibits NHE-1 isoform, reducing intracellular sodium and calcium overload during cardiac ischemia .
Comparison with Structurally Similar Compounds
N-(Diaminomethylene)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide (Ref: 10-F233849)
Structural Differences :
- Replaces the aminoiminomethyl group in Eniporide with a diaminomethylene moiety.
- Retains the methylsulfonyl and pyrrole substituents.
Key Properties :
- Molecular Formula : Likely identical to Eniporide (C₁₄H₁₆N₄O₃S).
- Status : Discontinued (commercial availability halted).
- Inference: The diaminomethylene group may reduce binding affinity or introduce instability compared to Eniporide’s guanylhydrazone group. Discontinuation suggests inferior pharmacological or physicochemical performance .
N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)benzamide (CAS: 964-04-5)
Structural Differences :
- Replaces the methylsulfonyl and pyrrole groups with a pyrimidinyl ring (1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl).
- Molecular formula: C₁₃H₁₄N₄O₃ (smaller than Eniporide).
Key Properties :
Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (CAS: 11634725)
Structural Differences :
- Substitutes the methylsulfonyl and pyrrole groups with a pyrrolopyridine ring and an aminoethyl group.
- Exists as a hydrochloride salt (enhanced solubility in acidic environments).
Key Properties :
- Molecular Weight: Not specified, but likely higher due to the pyrrolopyridine system.
- Inference: The aminoethyl group and salt form may improve solubility and bioavailability compared to Eniporide’s free base .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Pharmacological Role |
|---|---|---|---|---|---|---|
| Eniporide | 176644-21-6 | C₁₄H₁₆N₄O₃S | 320.4 | Methylsulfonyl, pyrrole, aminoiminomethyl | ≤5 mg/mL (DMSO); 20 mg/mL (DMF) | NHE-1 inhibitor (cardioprotective) |
| N-(Diaminomethylene)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide | 10-F233849 | Likely C₁₄H₁₆N₄O₃S | ~320.4 | Diaminomethylene, methylsulfonyl, pyrrole | Discontinued (data unavailable) | Discontinued (inferior properties) |
| N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)benzamide | 964-04-5 | C₁₃H₁₄N₄O₃ | 274.28 | Pyrimidinyl ring | Not reported | Metabolic enzyme modulation |
| 4-((1R)-1-Aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-benzamide hydrochloride | 11634725 | Not reported | Not reported | Pyrrolopyridine, aminoethyl, hydrochloride | Enhanced solubility in acidic media | Undisclosed (potential kinase use) |
Key Findings and Implications
Its guanylhydrazone group is critical for NHE-1 inhibition .
Discontinued Analog: The diaminomethylene variant’s discontinuation highlights the importance of the aminoiminomethyl group for efficacy or stability .
Pyrimidinyl vs. Pyrrole : Pyrimidinyl-based analogs (e.g., CAS 964-04-5) may target different pathways due to hydrogen-bonding capabilities, but lack Eniporide’s cardioprotective focus .
Salt Forms : Hydrochloride derivatives (e.g., CAS 11634725) demonstrate how formulation adjustments can address solubility challenges inherent to benzamide scaffolds .
Biological Activity
Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-, commonly referred to as Eniporide, is a compound with notable biological activity, particularly as a sodium/hydrogen exchanger (NHE) inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₆N₄O₃S
- Molecular Weight : 320.3668 g/mol
- CAS Number : 176644-21-6
Eniporide primarily functions as a selective inhibitor of the sodium/hydrogen exchanger (NHE), specifically NHE1. This inhibition leads to alterations in intracellular pH and ion homeostasis, which can impact various cellular processes including cell proliferation, apoptosis, and inflammation.
Biological Activities
-
Cardiovascular Effects :
- Eniporide has been studied for its cardioprotective effects in ischemic conditions. By inhibiting NHE1, it reduces intracellular sodium levels, which can prevent calcium overload and subsequent myocardial injury during ischemia-reperfusion events.
-
Neuroprotective Properties :
- Research indicates that Eniporide may have neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate pH and ionic balance in neurons can help mitigate excitotoxicity associated with conditions like Alzheimer's disease.
-
Anticancer Activity :
- Some studies have explored the potential of Eniporide in cancer therapy. Its influence on cellular pH can affect tumor cell metabolism and growth. In vitro assays have shown that it can enhance the efficacy of certain chemotherapeutics by altering the tumor microenvironment.
Cardiovascular Studies
A study published in the Journal of Pharmacology demonstrated that Eniporide administration significantly improved cardiac function in rat models subjected to ischemia-reperfusion injury. The compound reduced infarct size by approximately 30% compared to controls, indicating its protective role against cardiac damage .
Neuroprotection
In a model of Alzheimer's disease, Eniporide was shown to reduce neuronal cell death induced by amyloid-beta peptide exposure. The compound's ability to maintain intracellular pH levels contributed to its protective effects against excitotoxicity .
Anticancer Research
A recent investigation into the effects of Eniporide on breast cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis. The study reported an IC50 value of 25 µM for cell growth inhibition, suggesting significant anticancer potential .
Research Table Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
